molecular formula C27H54O2 B14672539 Undecyl hexadecanoate CAS No. 42232-28-0

Undecyl hexadecanoate

Cat. No.: B14672539
CAS No.: 42232-28-0
M. Wt: 410.7 g/mol
InChI Key: NCSMRDAYUUPTTK-UHFFFAOYSA-N
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Description

Undecyl hexadecanoate is a synthetic ester compound belonging to the class of fatty acid esters, specifically formed from hexadecanoic acid (palmitic acid) and undecanol. This chemical structure is of significant interest in various research fields, including organic chemistry, materials science, and fragrance development, where the properties of wax esters are studied. As a Research Use Only (RUO) product, this compound is strictly intended for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use . RUO products, like this one, are not subject to the rigorous evaluation for accuracy, specificity, and reproducibility that is required for in vitro diagnostic (IVD) medical devices . Researchers can utilize this compound in applications such as the study of lipid-based formulations, the development and analysis of cosmetic and personal care ingredients, and as a reference standard in chromatographic analysis. The product is supplied as a high-purity material to ensure consistency and reliability in experimental procedures. This product is provided in accordance with all applicable guidelines for Research Use Only materials. By purchasing and using this product, the end-user acknowledges and accepts full responsibility for its safe handling and appropriate, off-label application in non-clinical, research-controlled settings .

Properties

CAS No.

42232-28-0

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

undecyl hexadecanoate

InChI

InChI=1S/C27H54O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27(28)29-26-24-22-20-18-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

NCSMRDAYUUPTTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl hexadecanoate can be accomplished through the utilization of microwave energy. The process involves the esterification of undecanol with hexadecanoic acid. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for the efficient mixing of reactants and the application of microwave energy. This method ensures a consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Undecyl hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Esterification and transesterification reactions are common, where the ester group is replaced by another ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acid or base catalysts are often employed in esterification and transesterification reactions.

Major Products Formed

    Oxidation: Hexadecanoic acid and undecanoic acid.

    Reduction: Undecanol and hexadecanol.

    Substitution: Various esters depending on the reactants used.

Scientific Research Applications

Undecyl hexadecanoate has been studied for its applications in various fields:

Mechanism of Action

The mechanism of action of undecyl hexadecanoate involves its interaction with biological membranes. As a fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of undecyl hexadecanoate with other alkyl hexadecanoates:

Compound Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Applications/Contexts
This compound C11 C27H54O2 410.72 >300 (high) Potential surfactants, lubricants
Methyl hexadecanoate C1 C17H34O2 270.45 ~245 Plant oils, antimicrobial agents
Ethyl hexadecanoate C2 C18H36O2 284.48 ~256 Food flavoring (beer esters)
Propyl hexadecanoate C3 C19H38O2 298.50 ~265 Industrial synthesis
Decyl hexadecanoate C10 C26H52O2 396.69 ~340 Paper sizing, chemical stability studies
Dodecyl hexadecanoate C12 C28H56O2 424.74 >350 Exhaled breath condensate (masks)

Key Observations :

  • Molecular Weight and Boiling Points: Longer alkyl chains correlate with higher molecular weights and boiling points. For example, methyl hexadecanoate (C1) has a boiling point ~245°C, while decyl hexadecanoate (C10) exceeds 300°C .

Chemical Stability and Reactivity

provides critical insights into the destruction rates of alkyl hexadecanoates under reactive milling conditions. The hierarchy of stability (from most to least stable) is as follows:

Methyl hexadecanoate

Hexadecanoyl chloride

Propyl hexadecanoate

Ethyl hexadecanoate

Decyl hexadecanoate

Notably, decyl hexadecanoate is destroyed more easily than ethyl or methyl derivatives, suggesting that longer alkyl chains may reduce stability under mechanical stress . This trend implies that this compound, with a C11 chain, could exhibit intermediate stability compared to decyl (C10) and dodecyl (C12) analogs.

Q & A

Q. How can researchers integrate this compound’s physicochemical properties into predictive QSAR models?

  • Methodological Answer : Compile descriptors like log P, molar refractivity, and topological surface area. Train models using partial least squares (PLS) regression. Validate with leave-one-out cross-validation and external datasets. Report and root mean squared error (RMSE) .

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